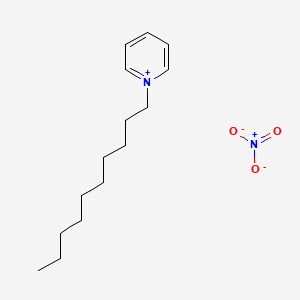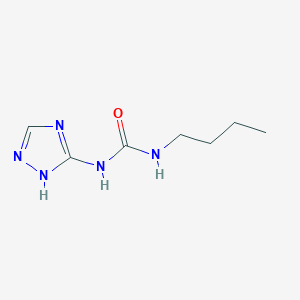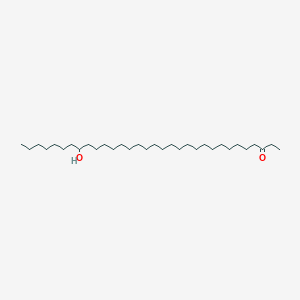
25-Hydroxydotriacontan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxydotriacontan-3-one is a long-chain aliphatic ketone with the molecular formula C32H64O2. This compound is part of a class of organic molecules known as alkanones, which are characterized by the presence of a ketone functional group. It is a relatively rare compound and has been identified in certain natural sources, including plant waxes and marine organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxydotriacontan-3-one typically involves the oxidation of the corresponding alcohol, 25-hydroxydotriacontanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its limited applications. it can be produced on a larger scale through the extraction and purification from natural sources, followed by chemical modification if necessary.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 25-Hydroxy-dotriacontanoic acid.
Reduction: 25-Hydroxydotriacontanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones.
Biology: Investigated for its role in the biosynthesis of natural waxes and its presence in certain marine organisms.
Industry: Used in the formulation of certain types of lubricants and coatings.
Wirkmechanismus
The mechanism of action of 25-Hydroxydotriacontan-3-one is primarily related to its chemical reactivity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with lipid membranes due to its long hydrophobic chain, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Dotriacontane: A long-chain alkane with no functional groups.
25-Hydroxydotriacontanol: The corresponding alcohol of 25-Hydroxydotriacontan-3-one.
25-Hydroxy-dotriacontanoic acid: The oxidized form of this compound.
Comparison:
Dotriacontane: Lacks the functional reactivity of the ketone group, making it less versatile in chemical reactions.
25-Hydroxydotriacontanol: More reactive in reduction reactions but less so in oxidation compared to the ketone.
25-Hydroxy-dotriacontanoic acid: More polar and reactive in acid-base reactions but less so in nucleophilic additions.
Eigenschaften
CAS-Nummer |
94413-31-7 |
|---|---|
Molekularformel |
C32H64O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
25-hydroxydotriacontan-3-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-6-22-26-29-32(34)30-27-24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-25-28-31(33)4-2/h32,34H,3-30H2,1-2H3 |
InChI-Schlüssel |
PMWIFCAKOPRVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
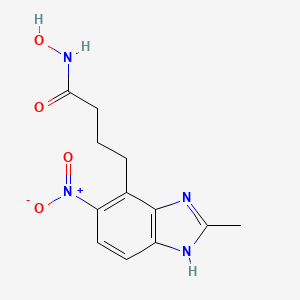
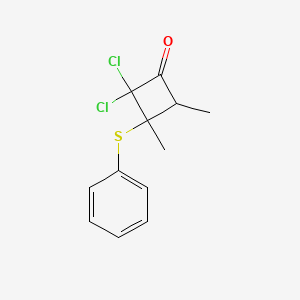

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
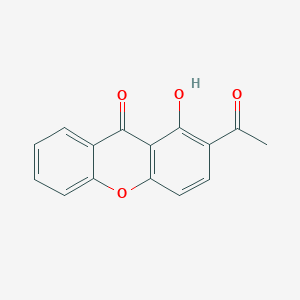
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
